molecular formula C25H23N3O6S B11965128 Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11965128
M. Wt: 493.5 g/mol
InChI Key: MYJFPEZEIOFBBQ-DEDYPNTBSA-N
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Description

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core, substituted with various functional groups such as methoxyphenyl, nitrobenzylidene, and isopropyl ester. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, pyrimidine derivatives, and various reagents for functional group modifications. Common synthetic routes may involve:

    Formation of the Thiazolopyrimidine Core: This step usually involves the cyclization of thiazole and pyrimidine precursors under specific conditions, such as heating in the presence of a catalyst.

    Introduction of Substituents: Functional groups such as methoxyphenyl and nitrobenzylidene are introduced through substitution reactions. These reactions may require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol, often in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

    Hydrolysis: Acidic or basic conditions (HCl, NaOH) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

propan-2-yl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O6S/c1-14(2)34-24(30)21-15(3)26-25-27(22(21)17-7-11-19(33-4)12-8-17)23(29)20(35-25)13-16-5-9-18(10-6-16)28(31)32/h5-14,22H,1-4H3/b20-13+

InChI Key

MYJFPEZEIOFBBQ-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C

Origin of Product

United States

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